molecular formula C6H8FNa6O14P3 B590676 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt CAS No. 129365-68-0

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt

Cat. No.: B590676
CAS No.: 129365-68-0
M. Wt: 553.974
InChI Key: VFNWMLQRKXRHML-WWQPYMEFSA-H
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Description

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt is a synthetic analog of D-myo-inositol 1,4,5-trisphosphate. This compound is known for its ability to release intracellular calcium, making it a valuable tool in biochemical research. The fluorine substitution at the 3-position prevents its conversion to other inositol phosphates, thereby providing a unique mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt involves multiple steps. The key step is the introduction of a fluorine atom at the 3-position of the inositol ring. This is typically achieved through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The trisphosphate groups are then introduced through phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and chromatography are commonly employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt primarily undergoes substitution reactions due to the presence of the fluorine atom. It is relatively stable and does not easily undergo oxidation or reduction under standard conditions .

Common Reagents and Conditions

These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major product formed from these reactions is the hexasodium salt of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate. This product is characterized by its high solubility in water and its ability to release intracellular calcium .

Scientific Research Applications

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the study of inositol phosphate metabolism and signaling pathways.

    Biology: Employed in cellular studies to investigate calcium signaling and its effects on various cellular processes.

    Medicine: Potential therapeutic applications in diseases related to calcium signaling dysregulation.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    D-myo-inositol 1,4,5-trisphosphate: The natural analog that can be converted to other inositol phosphates.

    3-Deoxy-D-myo-inositol 1,4,5-trisphosphate: Lacks the fluorine substitution and has different biochemical properties.

    2-Fluoro-D-myo-inositol 1,4,5-trisphosphate: Another fluorinated analog with substitution at a different position.

Uniqueness

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt is unique due to its fluorine substitution at the 3-position, which prevents its conversion to other inositol phosphates. This property makes it a valuable tool for studying specific biochemical pathways without interference from other metabolites .

Properties

IUPAC Name

hexasodium;[(1R,2R,3R,4R,5R,6S)-2-fluoro-3,5-dihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3-,4+,5+,6+;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNWMLQRKXRHML-WWQPYMEFSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNa6O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849561
Record name Hexasodium (1R,2S,3R,4R,5R,6R)-6-fluoro-3,5-dihydroxycyclohexane-1,2,4-triyl tris(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129365-68-0
Record name Hexasodium (1R,2S,3R,4R,5R,6R)-6-fluoro-3,5-dihydroxycyclohexane-1,2,4-triyl tris(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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